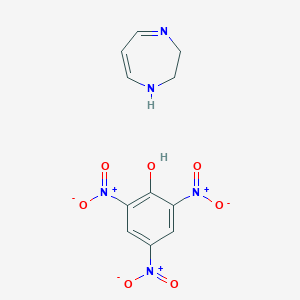
2-(3-Chloropropyl)-2-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)-2-methyl-1,3-dioxane is an organic compound with the molecular formula C7H13ClO2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-methyl-1,3-dioxane typically involves the reaction of 3-chloropropyl ketone with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which is then cyclized to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the synthesis process makes it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(3-Chloropropyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alkanes or alcohols.
科学的研究の応用
2-(3-Chloropropyl)-2-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-2-methyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: Similar structure but with a different ring size, leading to variations in chemical reactivity and applications.
5-Chloro-2-pentanone ethylene ketal: Another related compound with different functional groups and reactivity.
Uniqueness
2-(3-Chloropropyl)-2-methyl-1,3-dioxane is unique due to its specific ring structure and the presence of both chlorine and methyl groups.
特性
CAS番号 |
103522-91-4 |
|---|---|
分子式 |
C8H15ClO2 |
分子量 |
178.65 g/mol |
IUPAC名 |
2-(3-chloropropyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C8H15ClO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3 |
InChIキー |
QIXRXUYMMKMGOL-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCCO1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)





![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)


![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)




